2-{4-[(4-benzylpiperidin-1-yl)carbonyl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine
Description
Properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-(1-phenyl-5-pyridin-2-yltriazol-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O/c32-26(30-17-14-21(15-18-30)19-20-9-3-1-4-10-20)24-25(23-13-7-8-16-27-23)31(29-28-24)22-11-5-2-6-12-22/h1-13,16,21H,14-15,17-19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPWJCGCAMCHCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=C(N(N=N3)C4=CC=CC=C4)C5=CC=CC=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-benzylpiperidin-1-yl)carbonyl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine typically involves multiple steps. One common approach starts with the preparation of 4-benzylpiperidine, which can be synthesized by reacting 4-cyanopyridine with toluene, followed by catalytic hydrogenation of the pyridine ring . The next step involves the formation of the triazole ring through a copper-catalyzed azide-alkyne cycloaddition (click chemistry) reaction . Finally, the triazole and piperidine moieties are coupled with a pyridine derivative under appropriate reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(4-benzylpiperidin-1-yl)carbonyl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s pharmacological properties.
Scientific Research Applications
2-{4-[(4-benzylpiperidin-1-yl)carbonyl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-{4-[(4-benzylpiperidin-1-yl)carbonyl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine involves multiple pathways:
Enzyme Inhibition: It acts as an acetylcholinesterase inhibitor, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission.
Amyloid-Beta Aggregation: The compound inhibits the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer’s disease.
Neuroprotection: It exerts neuroprotective effects by reducing oxidative stress and preventing neuronal cell death.
Comparison with Similar Compounds
Core Scaffold Variations
Compound A shares a 1,2,3-triazolylpyridine backbone with several analogs but differs in substituent positioning and functional groups:
*Estimated based on formula.
Key Observations :
Substituent Effects on Crystallization and Packing
Evidence from analyzed seven derivatives of 2-(1-phenyl-1H-1,2,3-triazol-4-yl)pyridine, revealing that para-substituted phenyl groups on the triazole promote π-π stacking and hydrogen bonding (e.g., C–H···N interactions). In contrast, Compound A ’s benzylpiperidine group may disrupt dense packing due to its flexibility, leading to lower melting points compared to analogs with rigid substituents (e.g., nitro or bromo groups in ).
Key Observations :
Bromodomain Inhibition
The PDB entry 7MLS describes a structurally similar compound (2-(2,5-dibromophenoxy)-6-[4-methyl-1-(piperidin-4-yl)-1H-1,2,3-triazol-5-yl]pyridine) bound to BRD4, a bromodomain protein. The triazolylpyridine moiety facilitates hydrogen bonding with conserved asparagine residues, while the piperidine group occupies a hydrophobic pocket.
Anticancer Activity
A benzoxazole-triazole hybrid in exhibited anticancer activity (IC50 < 10 µM) against multiple cell lines. Compound A ’s pyridine and triazole groups could similarly intercalate DNA or inhibit kinases, though its benzylpiperidine may alter selectivity.
Kinase Inhibition
Evidence lists JNK inhibitors with triazolylpyridine scaffolds.
Biological Activity
The compound 2-{4-[(4-benzylpiperidin-1-yl)carbonyl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine is a complex organic molecule that has garnered significant attention in medicinal chemistry, particularly for its potential applications in treating neurodegenerative diseases such as Alzheimer's disease. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacokinetics, and therapeutic implications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a combination of piperidine, triazole, and pyridine moieties, contributing to its biological activity and interaction with various biological targets.
The primary mechanism by which this compound exerts its effects involves:
Inhibition of Amyloid-beta Aggregation:
The compound has demonstrated the ability to inhibit the aggregation of amyloid-beta (Aβ) peptides, which are implicated in the pathogenesis of Alzheimer's disease. It stabilizes the α-helical conformation of Aβ 1–42 while preventing β-sheet formation and fibril aggregation.
Neuroprotective Properties:
Research indicates that this compound provides neuroprotection against oxidative stress. It inhibits reactive oxygen species (ROS) generation in SH-SY5Y neuroblastoma cells exposed to Aβ and hydrogen peroxide (H2O2), thereby mitigating cell death and oxidative injury.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies have indicated that it exhibits a multi-targeted approach in the central nervous system (CNS), enhancing its therapeutic potential for neurodegenerative conditions.
Biological Activity Overview
The following table summarizes key biological activities associated with this compound:
| Biological Activity | Effect | Mechanism |
|---|---|---|
| Inhibition of AChE | Improves cholinergic transmission | Acetylcholinesterase inhibition |
| Neuroprotection | Reduces cell death from oxidative stress | ROS inhibition |
| Amyloid-beta aggregation prevention | Stabilizes non-toxic conformations of Aβ | Conformational stabilization |
| Antioxidant activity | Scavenges free radicals | Direct interaction with ROS |
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in preclinical models:
-
Neuroprotective Study :
- In vitro studies on SH-SY5Y cells demonstrated that treatment with this compound significantly reduced cell death induced by Aβ and H2O2. The results indicated a marked decrease in ROS levels and improved cell viability compared to untreated controls.
- Cognitive Enhancement :
- Multi-target Approach :
Q & A
Q. What synthetic methodologies are commonly employed for constructing the 1,2,3-triazole core in this compound?
The 1,2,3-triazole ring is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry . This reaction offers high regioselectivity and efficiency under mild conditions. For example, terminal alkynes (e.g., phenylacetylene derivatives) react with azides (e.g., 4-benzylpiperidin-1-yl carbonyl azides) in the presence of Cu(I) catalysts. Solvents like DMF or THF are used, with reaction monitoring via TLC or HPLC. Optimization of reaction time (6–24 hours) and temperature (25–60°C) is critical to minimize byproducts.
Q. How is the crystallographic structure of this compound determined, and what software tools are recommended?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling twinned data and high-resolution structures . Key steps include:
- Data collection at low temperature (e.g., 100 K) to reduce thermal motion.
- Structure solution via direct methods (SHELXS) or intrinsic phasing.
- Refinement with anisotropic displacement parameters and validation using CCDC tools. Example bond lengths (e.g., C–N in triazole: ~1.34 Å) and angles should align with density functional theory (DFT) calculations .
Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?
Initial screens often include:
- Enzyme inhibition assays : Measure IC₅₀ values against targets like kinases or proteases using fluorogenic substrates.
- Cellular viability assays : MTT or resazurin-based tests in cancer cell lines (e.g., HeLa, MCF-7).
- Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs or neurotransmitter transporters). Triazole-containing compounds often exhibit enhanced binding due to dipole interactions, as seen in analogues with IC₅₀ values < 10 µM .
Advanced Research Questions
Q. How can synthetic routes be optimized to address low yields in the coupling of the pyridine and triazole moieties?
Low yields may stem from steric hindrance or electronic effects. Strategies include:
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes at 100°C) and improves regioselectivity.
- Catalyst screening : Pd/C or Ni catalysts for Suzuki-Miyaura cross-couplings .
- Protecting group strategies : Temporary protection of the piperidine nitrogen during triazole formation . Example optimization
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| Conventional heating | 45 | 92% |
| Microwave | 72 | 98% |
Q. How should researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies often arise from assay conditions or structural variations. Steps to resolve:
- Structural verification : Confirm batch purity via NMR (¹H, ¹³C, HSQC) and HRMS.
- Assay standardization : Use identical cell lines (e.g., ATCC-certified) and positive controls.
- Meta-analysis : Compare with structurally similar compounds (e.g., fluorobenzyl vs. methyl substituents) . Example: A 4-fluorophenyl analogue showed 10-fold higher potency than the methyl derivative in kinase assays due to enhanced π-stacking .
Q. What computational approaches are recommended to study this compound’s interaction with biological targets?
Combine molecular docking (AutoDock Vina, Glide) with molecular dynamics (MD) simulations (GROMACS):
- Docking : Use high-resolution crystal structures (PDB) of target proteins.
- MD simulations : Run 100-ns trajectories to assess binding stability and hydration effects.
- Free-energy calculations : MM-PBSA or MM-GBSA to quantify binding affinities . Key parameters:
- Ligand RMSD < 2.0 Å indicates stable binding.
- Hydrogen bonds with catalytic residues (e.g., Asp86 in kinases) are critical .
Q. How can metabolic stability be improved for in vivo studies of this compound?
Strategies include:
- Deuterium incorporation : Replace labile hydrogen atoms (e.g., benzylic positions) to slow CYP450 metabolism.
- Prodrug design : Introduce ester or phosphate groups for delayed release.
- Structural rigidity : Replace flexible linkers (e.g., alkyl chains) with heterocycles to reduce entropy loss . Example: A methyl-substituted triazole analogue showed a 3-fold increase in half-life (t₁/₂ = 2.1 hours) compared to the parent compound in rat plasma .
Methodological Notes
- Data Validation : Cross-reference crystallographic data (CCDC entries) with Cambridge Structural Database (CSD) to identify outliers .
- Synthetic Reproducibility : Document reaction conditions (e.g., inert atmosphere, solvent grade) in detail to ensure reproducibility .
- Ethical Compliance : Adhere to OECD guidelines for preclinical testing (e.g., OECD 423 for acute toxicity).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
